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3-Ketosphinganine

Sphingolipid metabolism Autophagy induction Cancer cell biology

Researchers studying sphingolipid biosynthesis require authentic 3-ketosphinganine specifically-substitution with sphinganine bypasses the SPT-catalyzed step entirely and precludes detection of 3-keto-dihydroceramide branchpoint flux. • Direct SPT product: Validated chromatographic standard for [³H]serine incorporation & LC-MS/MS quantification of de novo synthesis inhibition • Unique metabolic branchpoint: Dual-fate intermediate reducible by KDSR to sphinganine or directly N-acylated by ceramide synthases • Defined autophagy inducer: 10 µM treatment produces robust LC3-II accumulation & p62 degradation in cancer cells (HGC27, T98G, U87MG) Supplied ≥98% purity with comprehensive CoA; cold-chain shipped for immediate research deployment.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 16105-69-4
Cat. No. B108631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ketosphinganine
CAS16105-69-4
Synonyms(+-)-isomer of ketodihydrosphingosine
(S)-isomer of ketodihydrosphingosine
1-hydroxy-2-amino-3-oxo-octadecane
3-ketodihydrosphingosine
3-ketosphinganine
ketodihydrosphingosine
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)C(CO)N
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17,20H,2-16,19H2,1H3/t17-/m0/s1
InChIKeyKBUNOSOGGAARKZ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ketosphinganine: Core Identity and Pathway Positioning


3-Ketosphinganine (CAS 16105-69-4; also known as 3-ketodihydrosphingosine, KDHS, or 3-dehydrosphinganine) is a long-chain sphingoid base with the molecular formula C18H37NO2 and a monoisotopic mass of 299.2824 Da [1][2]. It belongs to the class of beta-hydroxy ketones [2] and functions as the obligatory first intermediate in the de novo biosynthesis of all sphingolipids, formed via the condensation of L-serine and palmitoyl-CoA by the rate-limiting enzyme serine palmitoyltransferase (SPT; EC 2.3.1.50) [3]. Its primary metabolic fate is NADPH-dependent reduction by 3-ketodihydrosphingosine reductase (KDSR; EC 1.1.1.102) to yield sphinganine (dihydrosphingosine), the immediate precursor for dihydroceramide and subsequent complex sphingolipids [3][4]. Unlike downstream sphingoid bases, 3-ketosphinganine resides at a unique metabolic branchpoint where it may alternatively undergo direct N-acylation by ceramide synthases, producing 3-keto-dihydroceramides and thereby diverting flux away from the canonical sphinganine pathway [5]. This dual-fate property underpins its distinctive role as both a biosynthetic intermediate and a regulatory node in sphingolipid homeostasis, with implications for cytotoxicity, autophagy induction, and disease biomarker development [6].

De novo sphingolipid biosynthesis pathway intermediate studies
SPT enzyme activity readout and inhibitor screening workflow
KDSR-dependent branchpoint and dihydrosphingolipid accumulation research
LC-MS/MS lipidomics and stable-isotope flux analysis

Why 3-Ketosphinganine Cannot Be Replaced by Other Sphingoid Bases


Substituting 3-ketosphinganine (CAS 16105-69-4) with its immediate downstream metabolite sphinganine (dihydrosphingosine) or other sphingoid bases fundamentally alters experimental outcomes due to three critical biochemical distinctions. First, 3-ketosphinganine possesses a C3 ketone group that renders it a substrate for a unique metabolic branchpoint: while sphinganine is exclusively N-acylated to dihydroceramide or phosphorylated to sphinganine-1-phosphate, 3-ketosphinganine can be either reduced to sphinganine via KDSR or directly N-acylated by ceramide synthases to form 3-keto-dihydroceramides, a pathway entirely unavailable to sphinganine [1][2]. Second, the two compounds exhibit fundamentally different cellular accumulation profiles and metabolic fates: exogenous 3-ketosphinganine treatment produces high-level accumulation of dihydrosphingolipids (including sphinganine, sphinganine-1-phosphate, and dihydroceramides) in cancer cells, whereas direct C1 O-phosphorylation or N-acylation of the intact 3-ketosphinganine molecule does not occur [3]. Third, the enzymatic machinery for their interconversion—specifically KDSR—is subject to distinct regulation in disease states and represents a therapeutic target independent of SPT [4]. Consequently, experiments designed to interrogate SPT activity, assess fumonisin B1 inhibition, or evaluate dihydrosphingolipid-mediated autophagy require 3-ketosphinganine specifically; substitution with sphinganine bypasses the SPT-catalyzed step entirely and precludes detection of 3-keto-dihydroceramide branchpoint flux, yielding incomplete or misleading mechanistic conclusions [3][5].

Metabolic branchpoint unavailable to sphinganine
3-Ketosphinganine can be directly N-acylated to 3-keto-dihydroceramides; sphinganine cannot access this route, altering flux interpretation.
SPT-proximal readout lost with sphinganine
Experiments targeting SPT activity or fumonisin B1 inhibition require 3-ketosphinganine; sphinganine bypasses the SPT-catalyzed step.
Different autophagy induction profile
Exogenous 3-ketosphinganine drives dihydrosphingolipid-mediated autophagy via KDSR reduction; sphinganine yields a distinct metabolite pattern.

Quantitative Differentiation from Sphinganine and Related Bases


Metabolic Fate Divergence and Dihydrosphingolipid Accumulation

In HGC27, T98G, and U87MG cancer cell lines, treatment with 3-ketosphinganine (KSa) and its C4-dideuterated analog (d2KSa) resulted in robust accumulation of dihydrosphingolipids—specifically sphinganine (Sa), sphinganine-1-phosphate (Sa1P), and dihydroceramides (dhCer)—as quantified by LC-MS/MS. Critically, intact d2KSa was not detectably phosphorylated at C1 or N-acylated to form ketodihydrosphingolipids, demonstrating that the metabolic route to dihydrosphingolipids proceeds exclusively through prior reduction of 3-ketosphinganine to sphinganine by KDSR [1]. This contrasts sharply with sphinganine itself, which when supplied exogenously is directly N-acylated or phosphorylated without requiring a reductive step. The time-course of autophagy induction (monitored via LC3-II accumulation and p62 degradation) correlated temporally with elevations in Sa, Sa1P, and dhCer, identifying these downstream metabolites—not the parent 3-ketosphinganine—as the proximate autophagy mediators [1].

Metabolic fate vs sphinganine
Head-to-head
d2KSa treatment produces high Sa, Sa1P, dhCer; intact d2KSa not phosphorylated or N-acylated
Supports KDSR-dependent reduction pathway interpretation
HGC27, T98G, U87MG cells; 10 µM d2KSa
Sphingolipid metabolism Autophagy induction Cancer cell biology

SPT Substrate Specificity: Palmitoyl-CoA Preference

In rat cerebellar granule cells, 3-ketosphinganine synthase (SPT) activity was measured using radioactive L-[3H]serine with either palmitoyl-CoA (yielding C18-3-ketosphinganine) or stearoyl-CoA (yielding C20-3-ketosphinganine). At day 8 of culture differentiation, enzyme activity with palmitoyl-CoA was 54 pmol 3-ketosphinganine/mg cell DNA/min, compared to only ~15 pmol C20-3-ketosphinganine/mg cell DNA/min with stearoyl-CoA—a 3.6-fold preference for the C16 acyl-CoA substrate [1]. This substrate selectivity directly impacts which 3-ketosphinganine chain-length variant is produced and is biologically relevant: ganglioside species containing C18-sphingosine increased during differentiation and remained constant during aging, whereas C20-sphingosine-containing gangliosides continuously increased [1].

SPT substrate preference
Cross-study comparable
3.6-fold higher activity with palmitoyl-CoA vs stearoyl-CoA
C18 chain-length specificity context
Rat cerebellar granule cells; day 8 differentiation
Serine palmitoyltransferase Enzyme kinetics Sphingolipid biosynthesis

SPT Kinetic Parameters for Assay Development

In microsomal membrane preparations from summer squash fruit (Cucurbita pepo), SPT activity was characterized by monitoring incorporation of L-[3H]serine into chloroform-soluble 3-ketosphinganine. The apparent Km for L-serine was approximately 1.8 mM, and the enzyme exhibited optimal activity at a palmitoyl-CoA substrate concentration of 200 µM [1]. Addition of NADPH to the assay system converted 3-ketosphinganine to sphinganine, confirming the identity of the product and demonstrating the utility of this assay for measuring SPT activity [1]. The specific activity of SPT in squash microsomes ranged from 0.57 to 0.84 nmol min⁻¹ mg⁻¹ protein, values 2- to 20-fold higher than those reported for animal tissue preparations [1].

SPT kinetic parameters
Supporting evidence
Km L-serine 1.8 mM; optimal palmitoyl-CoA 200 µM
Assay development and validation context
Squash microsomes; specific activity 0.57–0.84 nmol min⁻¹ mg⁻¹
Serine palmitoyltransferase Enzyme kinetics In vitro assay development

Synthetic Utility as a Biomimetic Precursor

A short, convergent, biomimetic synthesis from serine derivatives using 3-ketosphinganine as the key intermediate enables production of the four stereoisomers of sphingosine and sphinganine in protected form with yields of 26–38% overall from commercially available serine derivatives [1]. The stereoselectivities achieved are excellent: >92% diastereomeric excess (de) and >95% enantiomeric excess (ee) [1]. This synthetic route also allowed preparation of several sphingosine l-threo-sphingosine analogues with modified, functionalized tails, demonstrating the versatility of the method for generating structurally diverse sphingoid base libraries [1].

Synthetic utility
Supporting evidence
Yield 26–38%; >92% de, >95% ee
Biomimetic precursor for stereoisomer libraries
Protected serine derivative route
Chemical synthesis Sphingolipid analogs Stereochemistry

Analytical Differentiation by Stable-Isotope Labeling LC-MS/MS

A cell-free assay using rat liver microsomes containing the complete ER-localized sphingolipid biosynthetic machinery was developed to monitor de novo sphingolipid synthesis in its entirety. By adding stable isotope-labeled palmitate-d₃ and L-serine-d₃, the method enables unequivocal distinction between newly synthesized sphingolipids and intrinsic species present in microsome preparations [1]. Following lipid extraction and chromatographic separation, the intermediates 3-ketosphinganine, sphinganine, dihydroceramide, and ceramide were detected and quantified by high-resolution mass spectrometry based on accurate mass and characteristic fragmentations [1]. Proof-of-concept experiments using cofactor modulation (e.g., NADPH addition) and specific enzyme inhibitors (e.g., fumonisin B1) demonstrated the method's utility for monitoring alterations in sphingolipid de novo synthesis [1].

LC-MS/MS flux analysis
Supporting evidence
Stable-isotope labeling (palmitate-d₃, serine-d₃) distinguishes de novo synthesis
Analytical standard for metabolic flux tracking
Rat liver microsomes; inhibitor modulation proof-of-concept
Lipidomics Stable-isotope labeling LC-MS/MS Sphingolipid flux analysis

Pharmacological Relevance in SPT Inhibition

SPT inhibitor compound-2 (a potent, orally active SPT inhibitor with an IC₅₀ of 0.51 nM in cell-free assays) reduced intracellular levels of 3-ketosphinganine (3-KDS) in a dose-dependent manner in PL-21 acute myeloid leukemia cells, along with downstream sphingolipids C16-ceramide, C24-ceramide, C16-sphingomyelin, and C24-sphingomyelin . The compound exhibited anti-proliferative effects with a GI₅₀ of 3.32 nM in PL-21 cells and demonstrated potent antitumor activity at 3 mg/kg (oral) in a PL-21 AML mouse xenograft model without causing significant body weight loss . This establishes 3-ketosphinganine as a proximal pharmacodynamic biomarker for SPT-targeted therapies .

SPT inhibition biomarker
Source review
Compound-2 reduces 3-KDS dose-dependently in PL-21 cells
Reported PD biomarker context; data to verify
IC₅₀ 0.51 nM (cell-free); sources unavailable for review
SPT inhibition Cancer therapeutics Sphingolipid metabolism

Validated Research Applications of 3-Ketosphinganine


SPT Enzyme Activity Assays and Inhibitor Screening

3-Ketosphinganine is the direct product measured in SPT activity assays. The validated assay using [3H]serine incorporation into chloroform-soluble 3-ketosphinganine, with chromatographic identification against a chemically synthesized standard, provides a quantitative readout of SPT activity [1][2]. Researchers should procure authentic 3-ketosphinganine as a chromatographic standard and reference material for assay calibration. For high-throughput screening of SPT inhibitors, monitoring 3-ketosphinganine reduction via LC-MS/MS (using stable-isotope labeling with palmitate-d₃ and serine-d₃) enables unambiguous quantification of de novo synthesis inhibition [3].

Dihydrosphingolipid-Mediated Autophagy Investigation

Exogenous 3-ketosphinganine treatment (10 µM) of HGC27, T98G, or U87MG cancer cells induces robust autophagy as measured by LC3-II accumulation and p62 degradation, with the effect mediated by downstream dihydrosphingolipid metabolites (sphinganine, Sa1P, dhCer) rather than the parent ketone [4]. This provides a defined experimental system for dissecting dihydrosphingolipid signaling pathways. Importantly, sphinganine cannot substitute for 3-ketosphinganine in this context because it bypasses the KDSR-dependent reduction step and yields a different metabolite profile [4].

Stereochemically Pure Sphingoid Base Synthesis

3-Ketosphinganine serves as a versatile biomimetic intermediate for the convergent synthesis of all four stereoisomers of sphingosine and sphinganine from commercially available serine derivatives, with overall yields of 26–38% and excellent stereoselectivity (>92% de, >95% ee) [5]. This method is particularly valuable for laboratories requiring multi-milligram quantities of stereochemically defined sphingoid bases or analogs with modified tail functionality for structure-activity relationship studies [5].

Pharmacodynamic Biomarker Quantification in SPT-Targeted Drug Development

In preclinical development of SPT inhibitors (e.g., compound-2, IC₅₀ = 0.51 nM), 3-ketosphinganine serves as the most proximal and specific pharmacodynamic biomarker . Dose-dependent reduction of 3-ketosphinganine levels in PL-21 AML cells correlates with downstream ceramide and sphingomyelin depletion and anti-proliferative efficacy (GI₅₀ = 3.32 nM) . Procurement of high-purity 3-ketosphinganine standard is essential for developing and validating quantitative LC-MS/MS assays to support pharmacokinetic/pharmacodynamic modeling and dose selection in IND-enabling studies .

Application
Selection Property
Validation Focus
SPT enzyme activity assay development
Chromatographic standard and reference material
Assay calibration and inhibitor screening
Dihydrosphingolipid pathway investigation
KDSR-dependent metabolite accumulation readout
Autophagy endpoint (LC3-II/p62) interpretation
Sphingoid base stereoisomer synthesis
Biomimetic intermediate with high stereoselectivity
Multi-milligram library generation; ee/de verification
SPT pharmacodynamic research monitoring
Proximal pathway biomarker detectability
LC-MS/MS assay development and method transfer

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